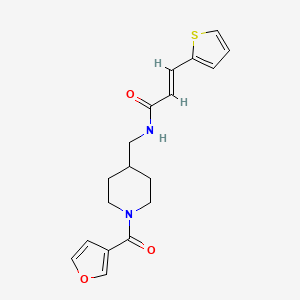

(E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Description

This compound is an acrylamide derivative featuring a piperidine ring substituted with a furan-3-carbonyl group and a thiophen-2-yl moiety. The (E)-stereochemistry of the acrylamide double bond is critical for its conformational stability and interaction with biological targets.

Properties

IUPAC Name |

(E)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c21-17(4-3-16-2-1-11-24-16)19-12-14-5-8-20(9-6-14)18(22)15-7-10-23-13-15/h1-4,7,10-11,13-14H,5-6,8-9,12H2,(H,19,21)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDAWWDGJQEAAQ-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CS2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CS2)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a compound of significant interest due to its potential biological activities. This compound features a unique structural arrangement, combining a furan ring, piperidine, and thiophene moieties, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Furan Derivative : The furan-3-carbonyl chloride is synthesized.

- Formation of Intermediate : This chloride is reacted with piperidine to form an intermediate.

- Final Coupling : The intermediate is then reacted with thiophen-2-carboxylic acid derivatives under controlled conditions to yield the final product.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The compound may bind to certain receptors in the body, influencing various signaling pathways.

- Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes that play roles in disease processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds in the same class. For instance, derivatives containing thiophene rings have shown significant activity against various pathogens, suggesting that this compound may exhibit similar effects.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 μg/mL | |

| Escherichia coli | 0.5 - 1 μg/mL | |

| Candida albicans | 0.75 - 1.5 μg/mL |

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory activity. Compounds with similar scaffolds have been documented for their ability to modulate inflammatory responses in vitro and in vivo.

Case Studies

A recent investigation into related thiophene derivatives demonstrated their efficacy in reducing inflammation markers in cell cultures. These findings suggest that this compound could be a candidate for further exploration in inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below highlights key structural and functional differences between the target compound and its analogues:

Key Observations

Antibacterial Activity: Halogenated aryl groups (e.g., 4-chlorophenyl in ) enhance antibacterial potency compared to alkyl or methoxy substituents. The target compound lacks a halogen but includes a furan ring, which may influence lipophilicity and target binding.

Antiviral Potential: Compound 17b () demonstrates that piperidine-linked acrylamides with sulfonyl or cyano groups can inhibit HIV-1. The target compound’s furan-3-carbonyl group may offer a unique binding profile for viral enzymes.

Structural Flexibility :

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (E)-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Piperidine Functionalization : The piperidin-4-ylmethyl group is introduced via coupling reactions. For example, furan-3-carbonyl chloride may react with piperidine derivatives in DMF using EDCI as a coupling agent .

Acrylamide Formation : The thiophen-2-ylacrylamide moiety is synthesized via a Horner-Wadsworth-Emmons reaction or condensation of α,β-unsaturated acids with amines. Thiophene-2-carboxaldehyde is often used as a starting material .

Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) and recrystallization are standard for isolating the (E)-isomer .

Key reagents: EDCI, DMF, thiophene-2-carboxaldehyde; Characterization: H/C NMR, MS, elemental analysis .

Q. How is stereochemical purity (E/Z isomerism) ensured during synthesis?

- Methodological Answer :

- Reaction Conditions : Low temperatures (0–5°C) and anhydrous solvents minimize undesired isomerization .

- Chromatographic Separation : Silica gel chromatography with optimized solvent polarity (e.g., hexane:ethyl acetate gradients) resolves E/Z isomers .

- Spectroscopic Confirmation : H NMR coupling constants ( for trans double bonds) and NOESY experiments validate the (E)-configuration .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies protons on furan, thiophene, and acrylamide groups (e.g., δ 6.5–7.5 ppm for aromatic protons). C NMR confirms carbonyl (170–175 ppm) and heterocyclic carbons .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 385.12) .

- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and aromatic C-H (~3100 cm) .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this compound?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina screens protein databases (e.g., kinases, GPCRs) for binding affinity. The acrylamide group may target cysteine residues via Michael addition .

- QSAR Modeling : Substituent effects (e.g., thiophene vs. furan) on bioactivity are analyzed using Hammett constants or DFT calculations to optimize potency .

- PASS Prediction : Predicts antimicrobial or anticancer activity based on structural analogs .

Q. What strategies address low yields in the final coupling step?

- Methodological Answer :

- Reagent Optimization : Replace EDCI with HATU for higher coupling efficiency in polar aprotic solvents (e.g., DCM:DMF 9:1) .

- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yield by 20–30% .

- In Situ Monitoring : TLC or LC-MS tracks intermediate formation to adjust stoichiometry .

Q. How do structural modifications (e.g., replacing thiophene with furan) affect bioactivity?

- Methodological Answer :

- Analog Synthesis : Replace thiophen-2-yl with furan-2-yl via Suzuki coupling or direct substitution .

- Biological Assays : Compare IC values in cytotoxicity screens (e.g., MTT assay). Thiophene analogs often show enhanced activity due to sulfur’s electronegativity .

- Solubility Studies : LogP calculations and shake-flask tests assess bioavailability changes .

Q. How to resolve contradictions in reported biological data (e.g., conflicting IC values)?

- Methodological Answer :

- Assay Standardization : Use common cell lines (e.g., HeLa, MCF-7) and controls (e.g., doxorubicin) .

- Purity Validation : HPLC (>98% purity) and elemental analysis ensure consistent results .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., ΔG from binding assays) .

Experimental Design Considerations

Q. What in vitro models are suitable for evaluating anticancer potential?

- Methodological Answer :

- Cell Lines : Use NCI-60 panels or patient-derived xenograft (PDX) models for broad profiling .

- Mechanistic Studies : Apoptosis (Annexin V/PI staining) and cell cycle (flow cytometry) assays .

- Dose-Response : Test 0.1–100 µM range with 72-hour exposure .

Q. How to design stability studies under physiological conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.